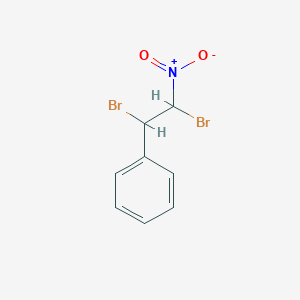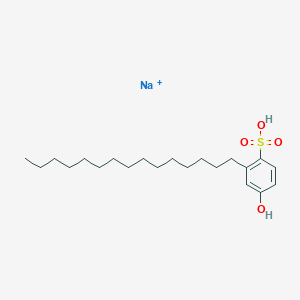
4-Hydroxy-2-pentadecyl-benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is an organic compound with the molecular formula C21H36O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group is attached to the fourth position of the benzene ring, and a pentadecyl chain is attached to the second position. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid typically involves the sulfonation of 4-hydroxy-2-pentadecylbenzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-pentadecyl-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-2-pentadecyl-benzenesulfonic acid or 4-carboxy-2-pentadecyl-benzenesulfonic acid.
Reduction: Formation of 4-hydroxy-2-pentadecyl-benzenesulfonate or 4-hydroxy-2-pentadecyl-benzenesulfinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-pentadecyl-benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.
2-Pentadecylbenzenesulfonic acid: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains additional functional groups that alter its chemical properties and applications.
Uniqueness
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and versatile compound in various applications.
Eigenschaften
CAS-Nummer |
5439-26-9 |
|---|---|
Molekularformel |
C21H36NaO4S+ |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
sodium;4-hydroxy-2-pentadecylbenzenesulfonic acid |
InChI |
InChI=1S/C21H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)26(23,24)25;/h16-18,22H,2-15H2,1H3,(H,23,24,25);/q;+1 |
InChI-Schlüssel |
HDBJFZYQUSHFOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


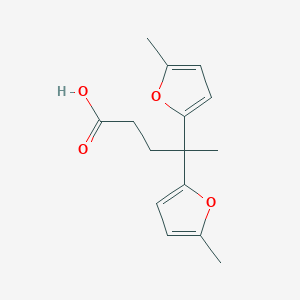
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
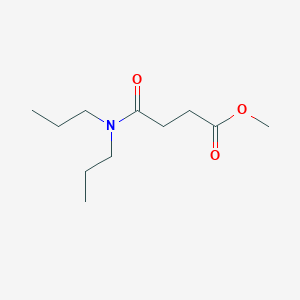
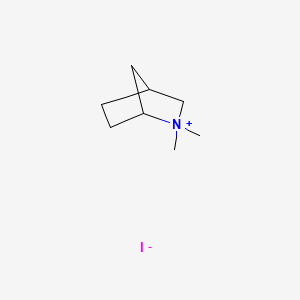
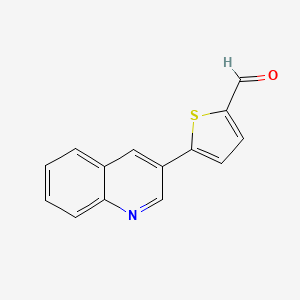

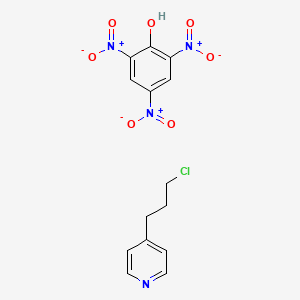
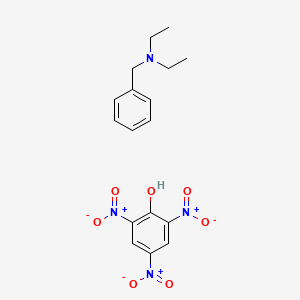
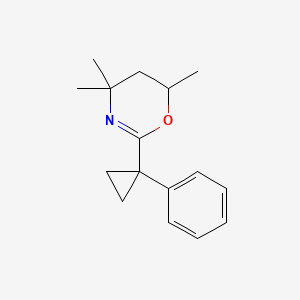
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
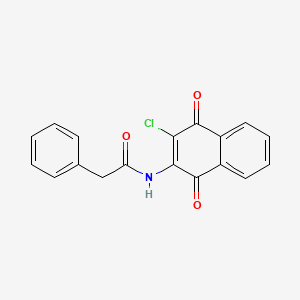
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
